Cell Adhesion Inhibition: GRADSP vs. GRGDSP on Orthopedic Implant Materials
In a direct comparative study using the human osteoblast-like cell line Saos-2, the active peptide GRGDSP inhibited cell adhesion by 28% on Tivanium (Ti6Al4V) and 40% on Zimaloy (CoCrMo) implant surfaces [1]. Under identical experimental conditions, the control peptide GRADSP (H-Gly-Arg-Ala-Asp-Ser-Pro-OH) demonstrated no measurable effect on adhesion to either Tivanium or Zimaloy [1].
| Evidence Dimension | Cell adhesion inhibition (%) on orthopedic implant materials |
|---|---|
| Target Compound Data | 0% inhibition (no effect) on both Tivanium and Zimaloy |
| Comparator Or Baseline | GRGDSP: 28% inhibition on Tivanium, 40% inhibition on Zimaloy |
| Quantified Difference | GRADSP exhibits zero inhibitory activity compared to 28-40% inhibition by GRGDSP |
| Conditions | Saos-2 human osteoblast-like cells, serum-free medium, attachment to Tivanium (Ti6Al4V) and Zimaloy (CoCrMo) disks |
Why This Matters
This stark quantitative contrast establishes GRADSP as an essential negative control for isolating integrin-specific effects in biomaterials research, ensuring that observed adhesion inhibition by active peptides is not due to non-specific peptide interactions.
- [1] Gronowicz G, McCarthy MB. Response of human osteoblasts to implant materials: integrin-mediated adhesion. J Orthop Res. 1996;14(6):878-887. View Source
